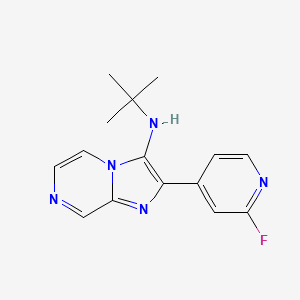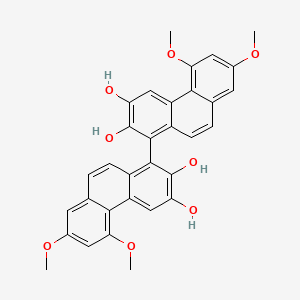
Volucrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Volucrin is primarily isolated from the orchid Lusia volucris . The extraction process involves the use of organic solvents to separate the compound from the plant material. The isolated compound is then purified using chromatographic techniques to obtain a high-purity product suitable for research purposes .
Analyse Des Réactions Chimiques
Volucrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of quinones or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction often leads to the formation of reduced phenanthrene derivatives.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens, nitro groups, or alkyl groups are introduced onto the phenanthrene ring.
Applications De Recherche Scientifique
Volucrin has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound in studies of phenanthrene derivatives and their reactivity. Its unique structure makes it an interesting subject for synthetic and mechanistic studies.
Biology: In biological research, this compound is studied for its potential bioactivity. Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: this compound’s potential therapeutic properties are explored in medicinal chemistry. Studies focus on its ability to interact with biological targets and its potential as a lead compound for drug development.
Industry: In industrial applications, this compound is used as a precursor for the synthesis of other phenanthrene derivatives. Its unique properties make it valuable in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of volucrin involves its interaction with specific molecular targets and pathways. This compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved in its action are still under investigation, but studies suggest that this compound may influence signal transduction pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Volucrin is unique among phenanthrene derivatives due to its dimeric structure. Similar compounds include other phenanthrene derivatives such as phenanthrene itself, anthracene, and chrysene. Compared to these compounds, this compound’s dimeric nature and specific substitution pattern confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C32H26O8 |
|---|---|
Poids moléculaire |
538.5 g/mol |
Nom IUPAC |
1-(2,3-dihydroxy-5,7-dimethoxyphenanthren-1-yl)-5,7-dimethoxyphenanthrene-2,3-diol |
InChI |
InChI=1S/C32H26O8/c1-37-17-9-15-5-7-19-21(27(15)25(11-17)39-3)13-23(33)31(35)29(19)30-20-8-6-16-10-18(38-2)12-26(40-4)28(16)22(20)14-24(34)32(30)36/h5-14,33-36H,1-4H3 |
Clé InChI |
JPKOLMLTXKBHQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C2C(=C1)C=CC3=C(C(=C(C=C32)O)O)C4=C5C=CC6=CC(=CC(=C6C5=CC(=C4O)O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



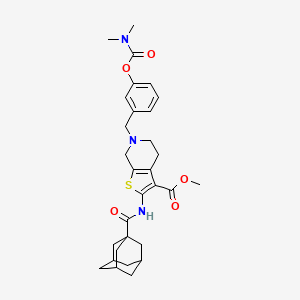



![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)

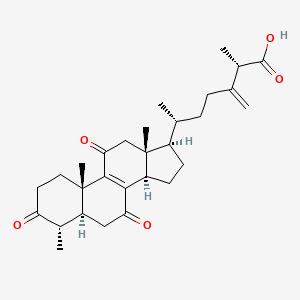
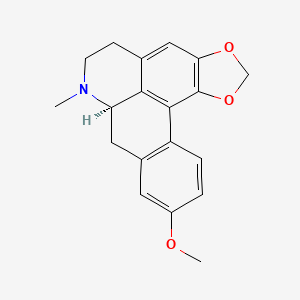
![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
